N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a complex organic compound that features a unique combination of benzo[d]thiazole, pyridine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Pyridin-2-ylmethyl Intermediate: This involves the alkylation of pyridine with a suitable alkyl halide, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Coupling Reaction: The final step involves the coupling of the benzo[d]thiazole and pyridin-2-ylmethyl intermediates with furan-2-carboxylic acid or its derivatives, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or photonic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole and pyridine moieties may facilitate binding to these targets, while the furan ring can participate in various chemical interactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Uniqueness
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with benzene or thiophene rings. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-17(15-8-5-11-23-15)21(12-13-6-3-4-10-19-13)18-20-14-7-1-2-9-16(14)24-18/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAQIGROEOPFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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